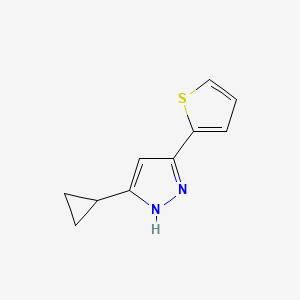

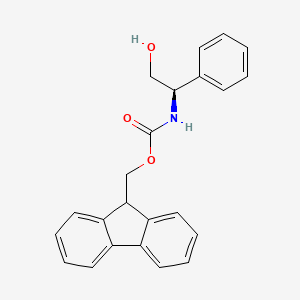

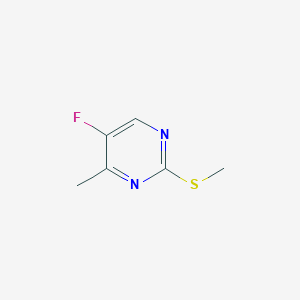

![molecular formula C7H8N4S B1446077 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol CAS No. 1795069-05-4](/img/structure/B1446077.png)

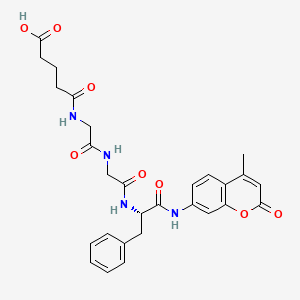

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol

Vue d'ensemble

Description

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol (7-ETP) is a triazole-containing thiol compound that has been studied for its potential applications in scientific research. It is a synthetic compound derived from the condensation of 1,2,4-triazole and ethanethiol. 7-ETP has been found to possess unique biological and pharmacological activities, and has been studied for its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Tuberculostatic Activity

7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol and its structural analogs have been investigated for their potential in treating tuberculosis. A study by Titova et al. (2019) synthesized various analogs of this compound and evaluated their tuberculostatic activity, finding notable structure-activity relationships. This research highlights the compound's relevance in developing new antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Biological Activities

Research dating back to 1973 by Okabe, Taniguchi, and Maekawa explored the condensation of this chemical compound, providing insights into its biological activities. Although the study is older, it laid foundational knowledge for understanding the compound's biological implications (Okabe, Taniguchi, & Maekawa, 1973).

Synthesis and Characterisation

Recent studies, such as those by Afrough, Bakavoli, and Eshghi (2017), have focused on the synthesis and characterization of derivatives of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol. These research efforts are crucial for the development of new compounds with potentially valuable properties (Afrough, Bakavoli, & Eshghi, 2017).

Antimicrobial Activities

The compound has been assessed for its antimicrobial properties. Rifati et al. (2009) synthesized and evaluated variants for their effectiveness against various bacteria and fungi, noting significant inhibitory effects on Candida albicans and Klebsiella pneumoniae (Rifati, Govori, Bytyci, Ibrahimi, & Kryeziu, 2009).

Ring-Chain Isomerism

The compound demonstrates interesting chemical behaviors, such as ring-chain isomerism, which has been studied by Pryadeina et al. (2008). They explored how the compound undergoes isomerisation in solution, depending on various factors, highlighting its chemical versatility (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .

Mode of Action

It’s suggested that similar compounds interact with their targets, such as cdk2, by binding to the active site, leading to inhibition of the enzyme . This interaction can result in alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress . The inhibition of these pathways can lead to reduced inflammation and apoptosis .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their bioavailability .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also been found to induce apoptosis within cells .

Action Environment

The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction environment can influence the formation of these compounds .

Propriétés

IUPAC Name |

7-ethyl-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-5-3-6-10-8-4-11(6)7(12)9-5/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBUPLCLRKFSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)N2C=NNC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

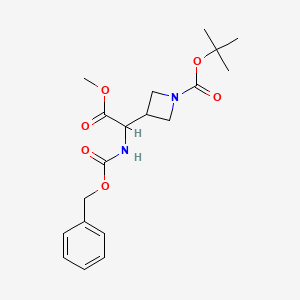

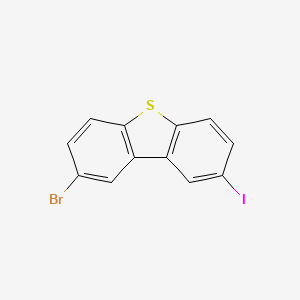

![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)